1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde
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Overview
Description
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a dimethylaminoethyl group and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde typically involves the reaction of piperidine derivatives with dimethylaminoethyl reagents under controlled conditions. One common method involves the reaction of 4-piperidone with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 1-[2-(Dimethylamino)ethyl]piperidine-4-carboxylic acid
Reduction: 1-[2-(Dimethylamino)ethyl]piperidine-4-methanol
Substitution: Various substituted piperidine derivatives depending on the electrophile used
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may bind to active sites of enzymes, altering their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]piperidine-4-carbaldehyde can be compared with other similar compounds, such as:
1-[2-(Dimethylamino)ethyl]piperidine-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
1-[2-(Dimethylamino)ethyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-[2-(Dimethylamino)ethyl]piperidine-4-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidine-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11(2)7-8-12-5-3-10(9-13)4-6-12/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWURWBGKWOCGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(CC1)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1248507-54-1 |
Source
|
Record name | 1-[2-(dimethylamino)ethyl]piperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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